molecular formula C16H23FN6OS B12238081 5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine

5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine

Cat. No.: B12238081
M. Wt: 366.5 g/mol
InChI Key: GZZCZUWIEBEHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a methoxymethyl group, a thiadiazole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Piperidine Ring: This step involves the formation of the piperidine ring, which can be synthesized through various methods such as reductive amination or cyclization reactions.

    Attachment of the Methoxymethyl Group:

    Formation of the Pyrimidine Ring: This step involves the synthesis of the pyrimidine ring, which can be achieved through cyclization reactions.

    Final Coupling: The final step involves the coupling of the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions can vary depending on the specific reaction, but typically involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may yield substituted derivatives.

Scientific Research Applications

5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly for targeting specific biological pathways.

    Pharmaceuticals: The compound can be used in the development of new pharmaceutical formulations and drug delivery systems.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used in biological research to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of 5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of specific pathways or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine include other fluorinated compounds, thiadiazole derivatives, piperidine derivatives, and pyrimidine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. The presence of the fluorine atom, methoxymethyl group, thiadiazole ring, piperidine ring, and pyrimidine ring provides the compound with unique chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C16H23FN6OS

Molecular Weight

366.5 g/mol

IUPAC Name

5-fluoro-N-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-N,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C16H23FN6OS/c1-11-14(17)15(19-10-18-11)22(2)8-12-4-6-23(7-5-12)16-20-13(9-24-3)21-25-16/h10,12H,4-9H2,1-3H3

InChI Key

GZZCZUWIEBEHGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC(=NS3)COC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.